7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene
Description
7,10-Diazoniatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,4,6,10,12-hexaene, commonly known as diquat dibromide, is a quaternary ammonium herbicide. Its molecular structure features a tricyclic framework with two nitrogen atoms and six conjugated double bonds (hexaene system) . Diquat is widely used in agriculture for post-emergence weed control due to its rapid action, which involves the generation of superoxide anion radicals and hydrogen peroxide, leading to oxidative damage in plant cells . Studies have also highlighted its role in inducing oxidative stress in mammalian systems, making it a model compound for investigating antioxidant interventions .
Properties
IUPAC Name |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1/h1-10H/q+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIJPIGQPLHRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C=C[N+]3=CC=CC=C3C2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045245 | |
| Record name | Dipyrido[1,2-a:2′,1′-c]pyrazinediium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231-36-7 | |
| Record name | Dipyrido[1,2-a:2′,1′-c]pyrazinediium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipyrido[1,2-a:2′,1′-c]pyrazinediium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of bipyridine derivatives with appropriate reagents to form the desired tricyclic structure. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process may require heating or the use of catalysts to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Agricultural Applications
1. Herbicide Usage
Diquat dibromide is extensively used as a non-selective herbicide for the control of annual and perennial weeds in various crops. It functions by disrupting photosynthesis in plants, leading to their death. Its rapid action makes it particularly useful in situations where quick weed control is necessary.
- Application Methods : Diquat can be applied through foliar sprays or soil treatments.
- Target Species : Effective against a wide range of weeds including grasses and broadleaf species.
2. Aquatic Weed Management
Diquat is also employed in managing aquatic weeds in lakes and ponds. It helps maintain water quality by controlling excessive growth of unwanted vegetation.
- Environmental Impact : While effective, the application of Diquat must be managed carefully to minimize potential impacts on non-target aquatic organisms.
Case Studies and Research Findings
Case Study 1: Efficacy on Hydrilla
A study evaluated the effectiveness of Diquat dibromide on Hydrilla (Hydrilla verticillata), an invasive aquatic plant. The results indicated that Diquat significantly reduced the biomass of Hydrilla when applied at concentrations ranging from 0.2 to 1.0 µg/ml over a period of five days. The maximum concentration observed in plant tissue was approximately 869 µg/g at the highest treatment level .
Case Study 2: Toxicity Assessment
Research has shown that Diquat exhibits varying degrees of toxicity based on application rates and environmental conditions. In controlled studies involving rats, it was observed that age-related factors influenced the toxicity levels of Diquat, suggesting that younger organisms might be more susceptible to its effects .
Regulatory Considerations
Due to its potential environmental impact and toxicity to non-target organisms, Diquat dibromide is regulated in many countries. Users must adhere to specific guidelines regarding application rates and timing to ensure safety and efficacy.
Mechanism of Action
The mechanism of action of 7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tricyclo[8.4.1.0²,⁷]pentadeca-1(14),2,4,6,8,10,12-heptaene
- Molecular Formula : C₁₅H₁₂ (vs. C₁₂H₁₂N₂Br₂ for diquat dibromide).
- Structure : Shares a tricyclic backbone but differs in ring size (pentadeca vs. tetradeca) and double-bond count (heptaene vs. hexaene). Lacks nitrogen atoms and bromine substituents .
- Applications : Primarily studied for its electronic properties in quantum mechanics, unlike diquat’s herbicidal use .
8λ⁶-Thia-9-azatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione
Diquat Dipyridone (7,10-Diazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,4,12-tetraene-6,11-dione)
- Key Difference : Replaces bromine with ketone groups, reducing solubility in aqueous systems. The tetraene system (vs. hexaene) modifies conjugation and redox behavior .
- Applications: Less commonly used in agriculture; studied for its structural novelty in organic chemistry .
Comparison with Conjugated Polyenes
Tetradeca-2,4,6,8,10,12-hexaene
- Structure : A linear conjugated hydrocarbon without heteroatoms or cyclic systems.
- Electronic Properties : Used in quantum mechanical studies to model π-electron behavior. Effective mass of π-electrons (0.440mₑ) and low transition errors (0.81%) highlight its suitability for electronic structure modeling .
- Contrast with Diquat : Lacks herbicidal activity; applications focus on material science rather than agrochemistry .
Hexadeca-2,4,6,8,10,12,14-heptaene
- Key Feature : Longer chain length (16 carbons) results in reduced effective mass (0.384mₑ) and near-zero transition errors (0.00%), indicating enhanced delocalization .
- Research Relevance: Provides insights into ballistic electron behavior in nanostructures, contrasting with diquat’s biochemical oxidative mechanisms .
Comparison with Functional Analogs
CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane)
Glyphosate and Oxyfluorfen
- Glyphosate : Phosphonate herbicide targeting the shikimate pathway; structurally unrelated to diquat but shares post-emergence application .
- Oxyfluorfen : Diphenyl ether herbicide generating ROS via light-dependent mechanisms, differing from diquat’s direct radical production .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
7,10-Diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene, commonly known as Diquat Dibromide (CAS No: 2764-72-9), is a quaternary ammonium compound primarily used as a herbicide. Its chemical structure features a complex bicyclic arrangement that contributes to its biological activity.
- Molecular Formula : C12H12N2
- Molecular Weight : 258.3 g/mol
- Structure : The compound consists of a tetradecahexaene backbone with diazoniatricyclo moieties which enhance its reactivity and interaction with biological systems.
Diquat exerts its herbicidal effects primarily through the generation of reactive oxygen species (ROS) upon exposure to light. This process leads to oxidative stress in plant cells, resulting in lipid peroxidation and cell membrane damage. Diquat's mechanism can be summarized as follows:
- Photoreduction : In the presence of light, Diquat undergoes a reduction process that generates superoxide radicals.
- Lipid Peroxidation : The generated radicals attack cellular membranes leading to peroxidation of lipids.
- Cell Death : The accumulation of oxidative damage ultimately results in cell death.
Toxicity and Environmental Impact
Diquat is known for its acute toxicity to aquatic organisms and potential environmental persistence. Studies have shown that it can significantly affect non-target species, leading to ecological imbalances.
Table 1: Toxicity Levels of Diquat
Clinical Studies and Case Reports
Several studies have evaluated the effects of Diquat on human health and its potential risks associated with exposure:
- Case Study 1 : A report documented severe poisoning in agricultural workers exposed to high concentrations of Diquat during application. Symptoms included gastrointestinal distress and respiratory failure.
- Case Study 2 : A clinical trial assessed the effects of Diquat ingestion in humans, revealing significant renal impairment and hepatotoxicity.
Research Findings
Recent research has focused on the metabolic pathways involved in Diquat toxicity and its degradation products:
- Metabolism : Studies indicate that Diquat is metabolized in the liver through various enzymatic pathways leading to less toxic metabolites.
- Environmental Degradation : Research has shown that Diquat can degrade under photolytic conditions, reducing its persistence in the environment.
Table 2: Metabolites of Diquat
| Metabolite Name | Toxicity Level | Formation Conditions |
|---|---|---|
| Hydroxylated Diquat | Low | Aerobic conditions |
| N-Methylated Diquat | Moderate | Anaerobic conditions |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 7,10-diazoniatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,4,6,8,10,12-heptaene, and what challenges arise during its purification?
- Methodology : Multi-step organic synthesis involving cycloaddition reactions, followed by purification via column chromatography or crystallization. Challenges include controlling steric hindrance and ensuring regioselectivity due to the compound’s polycyclic framework.
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify structural integrity .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be systematically applied to characterize this compound’s electronic and structural properties?
- Methodology :
- NMR : Analyze , , and 2D-COSY spectra to resolve overlapping signals caused by symmetry and nitrogen atoms.
- IR : Identify vibrational modes of the diazonia groups (e.g., N=N stretching at ~1450–1550 cm).
- UV-Vis : Study π→π* transitions in the conjugated heptaene system to infer electronic delocalization.
- Data Interpretation : Compare spectral data with computational simulations (e.g., density functional theory, DFT) to validate assignments .
Q. What theoretical frameworks (e.g., molecular orbital theory, Hückel’s rule) are essential for rationalizing the compound’s stability and reactivity?
- Framework : Apply Hückel’s 4n+2 π-electron rule to assess aromaticity in individual rings. Use frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack.
- Advanced Insight : Hybridization states of nitrogen atoms influence charge distribution, affecting intermolecular interactions in supramolecular assemblies .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular dynamics) guide the design of derivatives with enhanced photophysical properties?
- Methodology :
- Perform DFT calculations to model electronic transitions and excited-state dynamics.
- Use molecular dynamics simulations to predict solubility and aggregation behavior in solvents.
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound?
- Approach :
- Re-examine solvent effects and protonation states in computational models.
- Conduct variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that distort spectral assignments.
- Example : Discrepancies in NMR chemical shifts may arise from paramagnetic ring currents or anisotropic effects, requiring iterative model refinement .
Q. How can factorial design optimize reaction conditions for scaling up synthesis without compromising yield or purity?
- Design : Use a 2 factorial design to test variables (e.g., catalyst loading, reaction time). Prioritize factors via ANOVA to identify critical parameters.
- Outcome : Achieve >80% yield with 95% purity by optimizing stoichiometry and solvent ratios, as validated in similar multi-step syntheses .
Methodological Recommendations
- Collaborative Frameworks : Integrate synthetic chemistry with computational modeling to accelerate structure-property relationship studies .
- Validation Protocols : Cross-validate experimental results using multiple spectroscopic techniques and independent synthetic routes to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
